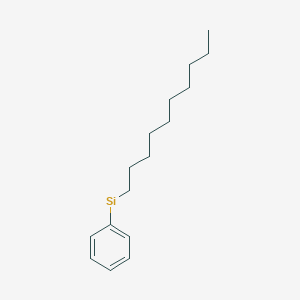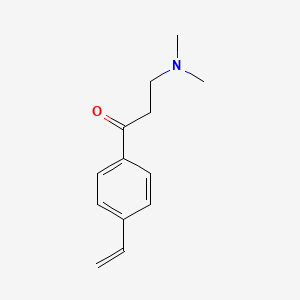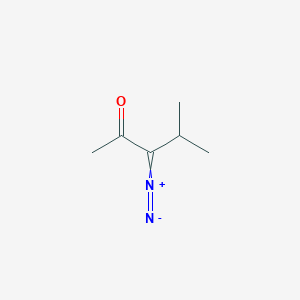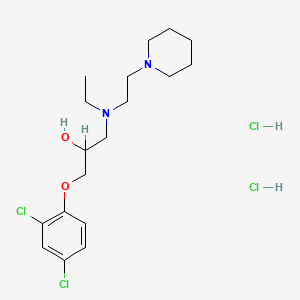
CID 10060596
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxymonosulfuric acid . It is also referred to as Caro’s acid . This compound is a powerful oxidizing agent and is widely used in various industrial and laboratory applications due to its strong oxidative properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Peroxymonosulfuric acid can be synthesized through the reaction of hydrogen peroxide with sulfuric acid . The reaction is as follows:
H2O2+H2SO4→H2SO5+H2O
This reaction is typically carried out under controlled conditions to ensure the safe handling of the highly reactive and potentially explosive product .
Industrial Production Methods: In industrial settings, peroxymonosulfuric acid is often produced as an intermediate for the production of potassium monopersulfate, a bleaching and oxidizing agent. The industrial process involves the combination of chlorosulfuric acid and hydrogen peroxide .
Analyse Des Réactions Chimiques
Types of Reactions: Peroxymonosulfuric acid undergoes various types of chemical reactions, including:
Oxidation: It is one of the strongest oxidizing agents known and can oxidize a wide range of organic and inorganic compounds.
Reduction: Although less common, it can be reduced under specific conditions.
Substitution: It can participate in substitution reactions where it replaces other functional groups in a molecule.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include and . The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction Reactions: Specific reducing agents and controlled conditions are required.
Substitution Reactions: Various organic and inorganic substrates can be used, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific substrates and conditions used. For example, in oxidation reactions, the products can range from simple oxides to complex organic compounds .
Applications De Recherche Scientifique
Peroxymonosulfuric acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong oxidizing agent in various chemical reactions and processes.
Biology: It is employed in the disinfection and sterilization of biological materials and equipment.
Medicine: It is used in the preparation of certain pharmaceuticals and in the sterilization of medical instruments.
Industry: It is used in the bleaching of textiles, paper, and pulp, as well as in the treatment of wastewater.
Mécanisme D'action
The mechanism by which peroxymonosulfuric acid exerts its effects involves the release of reactive oxygen species (ROS) upon decomposition. These ROS, such as hydroxyl radicals, are highly reactive and can oxidize a wide range of organic and inorganic compounds. The molecular targets and pathways involved include the oxidation of cellular components, leading to the disruption of cellular functions and the eventual death of microorganisms .
Comparaison Avec Des Composés Similaires
Peroxydisulfuric acid (H2S2O8): Another strong oxidizing agent, but with different structural and reactivity properties.
Hydrogen peroxide (H2O2): A less potent oxidizing agent but widely used due to its stability and ease of handling.
Potassium monopersulfate (KHSO5): A salt of peroxymonosulfuric acid, used in similar applications but with different handling and stability characteristics.
Uniqueness: Peroxymonosulfuric acid is unique due to its extremely high oxidative potential, making it one of the most powerful oxidizing agents available. Its ability to generate reactive oxygen species upon decomposition sets it apart from other oxidizing agents .
Propriétés
Formule moléculaire |
C16H26Si |
|---|---|
Poids moléculaire |
246.46 g/mol |
InChI |
InChI=1S/C16H26Si/c1-2-3-4-5-6-7-8-12-15-17-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3 |
Clé InChI |
LQHXVBKTPKTZRN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[Si]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)




![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)

![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)


